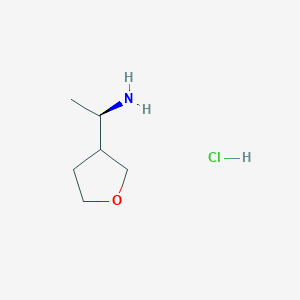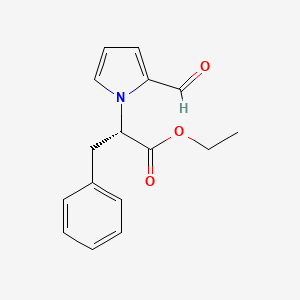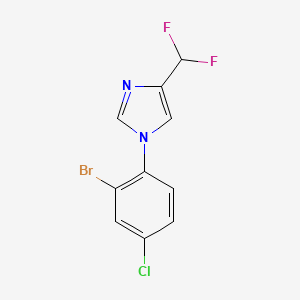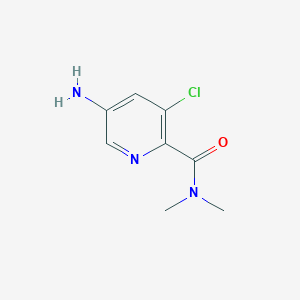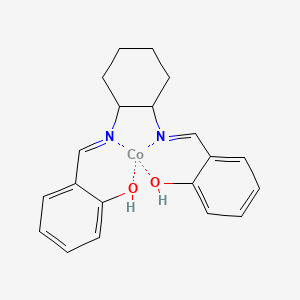
MEK1InhibitorCL2racemic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEK1InhibitorCL2racemic is a compound that targets the mitogen-activated protein kinase kinase (MEK) pathway, specifically MEK1. This pathway is crucial in regulating various cellular functions, including proliferation, survival, and differentiation. This compound is used in cancer treatment due to its ability to inhibit the MEK1 enzyme, which plays a significant role in the development and progression of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEK1InhibitorCL2racemic typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
MEK1InhibitorCL2racemic undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity .
Scientific Research Applications
MEK1InhibitorCL2racemic has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the MEK pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell proliferation and differentiation.
Medicine: Used in the development of targeted cancer therapies, particularly for cancers with mutations in the MEK pathway.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
MEK1InhibitorCL2racemic exerts its effects by binding to the MEK1 enzyme, inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MEK pathway, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets include the MEK1 enzyme and its downstream effectors in the MAPK/ERK signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Trametinib: Another MEK inhibitor used in cancer treatment.
Cobimetinib: A selective MEK inhibitor with similar applications.
Selumetinib: Known for its use in treating neurofibromatosis type 1.
Binimetinib: Used in combination therapies for various cancers .
Uniqueness
MEK1InhibitorCL2racemic is unique due to its specific binding affinity and inhibitory activity against MEK1. Its racemic nature allows for a balanced interaction with the target enzyme, providing a distinct advantage in certain therapeutic contexts .
Properties
Molecular Formula |
C20H22CoN2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2; |
InChI Key |
LAEBVTUGQDQISM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



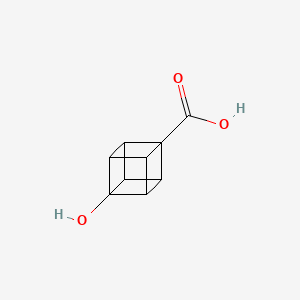

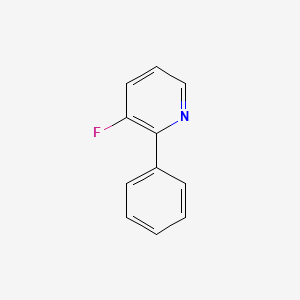
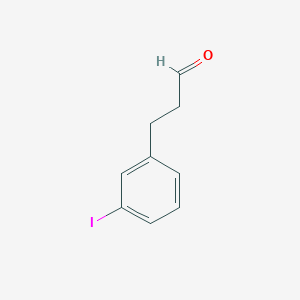
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)

![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)

